N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
This compound features a nitrothiophene core linked via a carboxamide group to a 1,3,4-oxadiazole ring substituted with a 3,4-dimethylphenyl group. Although direct data on its synthesis or bioactivity is absent in the provided evidence, its structural analogues (e.g., ) suggest relevance in antibacterial and agrochemical research due to the nitrothiophene-carboxamide scaffold .
Properties
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c1-8-3-4-10(7-9(8)2)14-17-18-15(23-14)16-13(20)11-5-6-12(24-11)19(21)22/h3-7H,1-2H3,(H,16,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBUEFSYAQWZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The nitrothiophene moiety can be introduced via nitration of thiophene derivatives, followed by coupling with the oxadiazole intermediate under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and water are often used depending on the reaction requirements .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes:
- Oxadiazole ring : Known for diverse biological activities and stability.
- Nitrothiophene moiety : Contributes to electronic properties and potential reactivity.
- Carboxamide group : Enhances solubility and bioavailability.
Anticancer Activity
Research indicates that compounds with oxadiazole rings can exhibit anticancer properties by:
- Inhibiting enzymes involved in cancer progression.
- Modulating cell signaling pathways , which may lead to apoptosis in cancer cells.
In vitro studies have demonstrated that N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide can inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. Preliminary studies suggest it may function by:
- Disrupting bacterial cell walls or interfering with metabolic pathways.
This application is critical in the search for new antibiotics amid rising antibiotic resistance.
Material Science Applications
This compound also has potential applications in materials science:
- Organic Electronics : Its electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
Case Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM over 48 hours.
Case Study on Antimicrobial Efficacy
In an investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against various Gram-positive and Gram-negative bacteria. It exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, demonstrating its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table compares the target compound with structurally similar nitrothiophene-carboxamide derivatives:
*Molecular weight estimated based on analogues.
Key Observations:
- Substituent Effects: Electron-Donating Groups (e.g., 4-Methoxyphenyl): Increase solubility but may reduce electrophilic reactivity compared to electron-withdrawing groups like nitro or sulfonyl .
Core Heterocycle :
Physicochemical Properties
Melting Points and Solubility:
- Compounds with methyl/methoxy substituents (e.g., 3,4-dimethylphenyl, 4-methoxyphenyl) typically exhibit melting points between 149–199°C (), attributed to crystalline packing enhanced by symmetrical substituents .
- Fluorinated or sulfonated derivatives () show lower melting points (~134–178°C) due to disrupted crystallinity from polar groups .
Spectral Data:
- IR Spectroscopy: Nitro groups (-NO₂) show strong absorption at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch). Thiophene C-S bonds appear at ~680 cm⁻¹ .
- NMR Spectroscopy :
Biological Activity
N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse sources.
Chemical Structure and Synthesis
The compound features a complex structure that integrates an oxadiazole ring and a nitrothiophene moiety. The general synthetic route involves the cyclization of appropriate hydrazides with carboxylic acid derivatives to form the oxadiazole ring, followed by the introduction of the nitrothiophene group.
Synthesis Steps:
- Formation of the Oxadiazole Ring : Typically achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the Nitro Group : The nitro group is introduced via nitration reactions, which require careful control of reaction conditions to optimize yield and purity.
- Final Assembly : The final compound is obtained through nucleophilic substitution or other coupling reactions.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of compounds containing oxadiazole and thiophene moieties. For instance:
- Mechanism of Action : Research indicates that these compounds may inhibit key enzymes involved in cancer cell proliferation and survival pathways. Molecular docking studies suggest strong binding affinities to targets such as protein kinases and topoisomerases .
- Case Studies : In vitro studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : Several derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell walls or inhibition of essential metabolic pathways .
- Comparative Analysis : A study comparing various oxadiazole derivatives found that those with nitro substituents showed enhanced antibacterial activity compared to their non-nitro counterparts .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Oxadiazole Ring | Essential for anticancer activity; enhances interaction with biological targets |
| Nitro Group | Increases electron affinity; enhances antimicrobial properties |
| Dimethylphenyl Substituent | Modulates lipophilicity; affects bioavailability and toxicity |
Research Findings
Recent research has provided insights into the pharmacological profile of this compound:
- Anticancer Efficacy : Studies have reported IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity.
- Toxicity Profile : Preliminary toxicity assessments suggest a favorable safety profile at therapeutic doses .
- Molecular Docking Studies : These studies reveal potential interactions with critical enzymes involved in cancer metabolism, suggesting mechanisms for observed biological activities.
Q & A
Q. What are the optimal synthetic routes for preparing N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via a multi-step approach. First, form the 1,3,4-oxadiazole ring by cyclizing a thiosemicarbazide intermediate under reflux with POCl₃ (as described for analogous oxadiazole derivatives in ). Next, couple the nitrothiophene-carboxylic acid moiety to the oxadiazole using HATU/TEA in dry dichloromethane, a method validated for nitrothiophene carboxamides in . Purification via silica gel column chromatography (e.g., automated flash chromatography, as in ) is critical to achieving >95% purity. Monitor reaction progress and purity using LCMS and ¹H NMR (see for spectral benchmarks).
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Resolve substituent effects (e.g., nitro group deshielding, aromatic splitting patterns). and provide reference shifts for nitrothiophene and oxadiazole protons.
- LCMS : Confirm molecular weight (e.g., [M+H]⁺ ion) and detect impurities. used LCMS to validate compounds with 99% purity.
- X-ray crystallography : Determine crystal packing and stereoelectronic effects. demonstrates structural elucidation of a related oxadiazole-thiophene derivative.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
